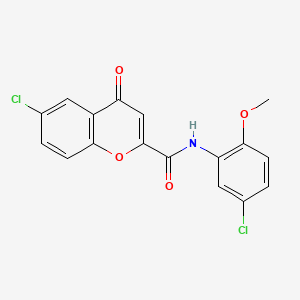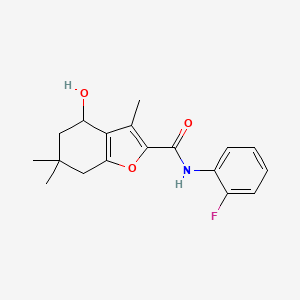
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chromene core, chloro and methoxy substituents, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-chloro-2-methoxyphenyl)-N-(3-chloro-phenyl)-[1,3,5]triazine-2,4-diamine
- 6-(5-chloro-2-methoxyphenyl)-N-(4-nitro-phenyl)-[1,3,5]triazine-2,4-diamine
- 6-(5-chloro-2-methoxyphenyl)-N-naphthalen-2-yl-[1,3,5]triazine-2,4-diamine
Uniqueness
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the chromene core can enhance its ability to interact with certain biological targets, while the chloro and methoxy substituents can modulate its reactivity and solubility.
Properties
Molecular Formula |
C17H11Cl2NO4 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
6-chloro-N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-15-5-3-10(19)7-12(15)20-17(22)16-8-13(21)11-6-9(18)2-4-14(11)24-16/h2-8H,1H3,(H,20,22) |
InChI Key |
ZEJXXNNOQDNQOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12136989.png)
![6-heptyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12136990.png)
![(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136996.png)
![5-[4-(Tert-butyl)phenyl]-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12137000.png)
![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12137011.png)
![N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12137015.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137017.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B12137025.png)
![Methyl 2-[(3-phenyladamantan-1-yl)formamido]acetate](/img/structure/B12137026.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphe nyl)acetamide](/img/structure/B12137044.png)
![(5Z)-5-(3-bromobenzylidene)-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137056.png)
![ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12137063.png)
